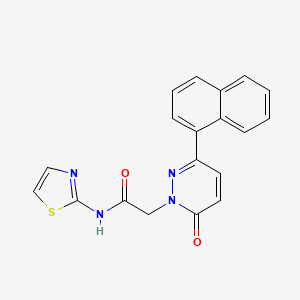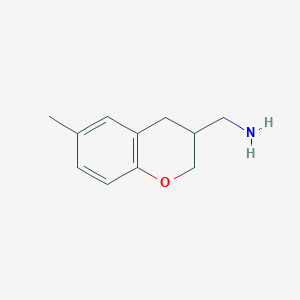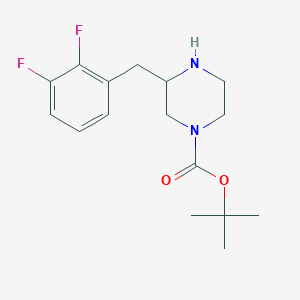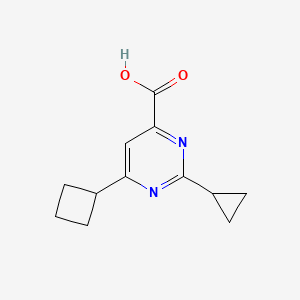
6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with cyclobutyl and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the introduction of cyclobutyl and cyclopropyl groups can be achieved through alkylation reactions using cyclobutyl halides and cyclopropyl halides, respectively. The carboxylic acid group can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or amides, while reduction can produce alcohols.
Scientific Research Applications
6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropylpyrimidine-4-carboxylic acid
- 6-Methylpyrimidine-4-carboxylic acid
- 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
Uniqueness
6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid is unique due to the presence of both cyclobutyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)10-6-9(7-2-1-3-7)13-11(14-10)8-4-5-8/h6-8H,1-5H2,(H,15,16) |
InChI Key |
LHANNBUSZFJUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


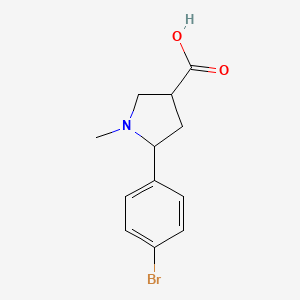
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B14866448.png)




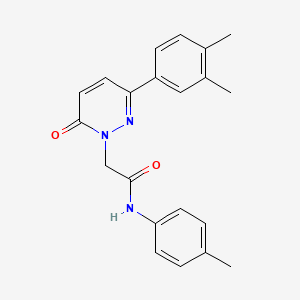

![4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)
